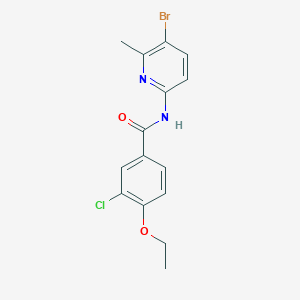![molecular formula C20H24N2O5 B278220 N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278220.png)
N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed for the treatment of metabolic and cardiovascular diseases, but it gained popularity in the sports industry as a performance-enhancing drug. Despite being banned by the World Anti-Doping Agency (WADA) in 2009, its use is still prevalent among athletes and bodybuilders.
Mechanism of Action
N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and reduced inflammation.
Biochemical and Physiological Effects:
N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and reduced inflammation. It has also been shown to increase muscle fiber size and reduce muscle wasting in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide in lab experiments include its ability to activate PPARδ and improve energy metabolism, which can be useful in studying metabolic and cardiovascular diseases. However, its use is limited by its potential to enhance athletic performance, which can confound experimental results.
Future Directions
There are several future directions for the study of N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide, including investigating its potential use in the treatment of metabolic and cardiovascular diseases, cancer, and neurodegenerative disorders. Further research is also needed to understand its mechanism of action and potential side effects. Additionally, the development of selective PPARδ agonists with improved safety profiles could lead to the development of more effective therapies for metabolic and cardiovascular diseases.
Synthesis Methods
N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is synthesized through a multistep process that involves the reaction of 2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4-methoxyphenol to form the amide intermediate, which is further reacted with 4-methoxyphenoxyacetyl chloride to yield the final product.
Scientific Research Applications
N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, it has been investigated for its potential use in the treatment of cancer, neurodegenerative disorders, and muscle wasting.
properties
Molecular Formula |
C20H24N2O5 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-methoxy-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H24N2O5/c1-13(2)20(24)22-17-10-5-14(11-18(17)26-4)21-19(23)12-27-16-8-6-15(25-3)7-9-16/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
YTDYRYVYPQGOHZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278139.png)
![3-(2,4-dichlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278141.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide](/img/structure/B278143.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)
![Methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278150.png)
![Methyl 3-[(5-bromo-2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278151.png)
![Methyl 3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278152.png)
![Methyl 3-[(diphenylacetyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278156.png)
![Methyl 3-[(3-iodobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278157.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278160.png)
![Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278164.png)